6-Fluorotryptamine

Beschreibung

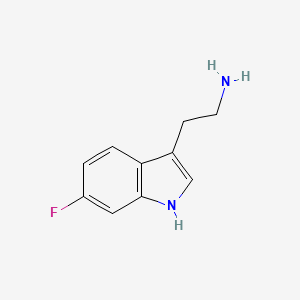

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOKMYKZPCPRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357527 |

Source

|

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-85-9 |

Source

|

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorotryptamine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorotryptamine (6-FT) is a fluorinated derivative of the neurotransmitter serotonin and a member of the tryptamine class of compounds. It has garnered interest in the scientific community for its distinct pharmacological profile, acting as a serotonin 5-HT1A and 5-HT2A receptor agonist, a selective serotonin releasing agent (SRA), and a monoamine oxidase inhibitor (MAOI).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is characterized by an indole ring system with a fluorine atom substituted at the 6-position and an ethylamine side chain at the 3-position. This substitution significantly influences its electronic properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)ethanamine | [1] |

| Synonyms | 6-FT, 6-Fluoro-T, PAL-227, 3-(2-Aminoethyl)-6-fluoroindole | [1][2] |

| CAS Number | 575-85-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁FN₂ | [1][2] |

| Molecular Weight | 178.21 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 80-88 °C | [2] |

| Purity (typical) | ≥ 97% (HPLC) | [2] |

| Storage Conditions | ≤ -4 °C | [2] |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, data for the closely related compound 6-fluoro-N(b)-acetyltryptamine provides valuable insights into the expected spectroscopic features.

Table 2: Spectroscopic Data for 6-Fluoro-N(b)-acetyltryptamine (closely related derivative)

| Technique | Data | Reference |

| ¹³C NMR | A spectrum is available for this derivative, showing characteristic peaks for the acetylated tryptamine structure. | [1] |

| ¹H NMR | Expected signals would include aromatic protons on the indole ring, with splitting patterns influenced by the fluorine substituent, and aliphatic protons of the ethylamine side chain. | |

| IR Spectroscopy | Characteristic peaks would be expected for N-H stretching of the amine and indole, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-F stretching. | |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of tryptamines, such as cleavage of the ethylamine side chain. |

Pharmacological Properties

This compound exhibits a multi-faceted pharmacological profile, primarily interacting with the serotonergic system.

Receptor Binding and Agonist Activity

This compound has a notable affinity for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1] It acts as a full agonist at the 5-HT₂ₐ receptor.[1]

Table 3: Receptor Binding Affinities and Agonist Potency of this compound

| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| 5-HT₁ₐ | 267 | 54 | Not Reported | [1] |

| 5-HT₂ₐ | 606 | 4.56, 81 | 101 | [1] |

Serotonin Releasing Activity

This compound is a potent selective serotonin releasing agent (SRA), with a significantly higher potency for serotonin release compared to dopamine and norepinephrine.[1]

Table 4: Monoamine Releasing Activity of this compound

| Monoamine | EC₅₀ (nM) | Reference |

| Serotonin | 4.4 | [1] |

| Dopamine | 106 | [1] |

| Norepinephrine | 1,575 | [1] |

Monoamine Oxidase Inhibition

This compound also acts as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A over MAO-B.[1]

Table 5: Monoamine Oxidase Inhibition by this compound

| Enzyme | IC₅₀ (nM) | Reference |

| MAO-A | 1,580 | [1] |

| MAO-B | 5,620 | [1] |

Signaling Pathways

As a 5-HT₂ₐ receptor agonist, this compound is expected to activate the Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses.

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

Experimental Protocols

Synthesis of this compound from 6-Fluoroindole

The synthesis of this compound can be achieved from 6-fluoroindole via a three-step process involving the formation of an intermediate indolylmagnesium halide, followed by reaction with ethylene oxide and subsequent amination.

Caption: Synthesis workflow for this compound.

Methodology:

-

Grignard Reagent Formation: To a solution of 6-fluoroindole in anhydrous diethyl ether, a solution of ethylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature to form the 6-fluoroindolylmagnesium bromide.

-

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then treated with a solution of ethylene oxide in anhydrous diethyl ether at low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Isolation of the Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(6-fluoro-1H-indol-3-yl)ethanol.

-

Amination: The resulting alcohol is converted to a better leaving group, for example, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine to form the mesylate. This intermediate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol) in a sealed tube at elevated temperature to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Radioligand Binding Assay for 5-HT₁ₐ/5-HT₂ₐ Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT₁ₐ and 5-HT₂ₐ receptors.

Caption: Radioligand binding assay workflow.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT₁ₐ or 5-HT₂ₐ receptor are prepared and stored at -80 °C.

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, a range of concentrations of this compound (or a known non-specific ligand for determining non-specific binding), and a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]ketanserin for 5-HT₂ₐ). The reaction is initiated by the addition of the membrane preparation.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25 °C) for a defined period to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Serotonin Release Assay using Synaptosomes

This protocol outlines a method to measure the ability of this compound to induce serotonin release from pre-loaded rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue (e.g., striatum or cortex) by differential centrifugation.

-

Radiolabeling: The synaptosomes are incubated with [³H]serotonin to allow for its uptake into the synaptic vesicles.

-

Release Assay: The [³H]serotonin-loaded synaptosomes are then incubated with various concentrations of this compound.

-

Separation: At the end of the incubation period, the synaptosomes are separated from the supernatant by centrifugation or filtration.

-

Quantification: The amount of [³H]serotonin released into the supernatant is measured by scintillation counting.

-

Data Analysis: The results are expressed as a percentage of the total [³H]serotonin content of the synaptosomes, and an EC₅₀ value is determined.

Conclusion

This compound is a pharmacologically active compound with a complex mechanism of action involving serotonin receptor agonism, serotonin release, and monoamine oxidase inhibition. Its distinct profile makes it a valuable tool for neuroscience research and a potential lead compound in drug discovery programs targeting the serotonergic system. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental methodologies to aid researchers in their investigations of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and in vivo effects.

References

In-Depth Technical Guide to the Physicochemical Characteristics of 6-Fluorotryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorotryptamine (6-FT) is a fluorinated derivative of the neurotransmitter tryptamine and is of significant interest to the scientific community, particularly in the fields of neuroscience and pharmacology. As a serotonin receptor agonist, it serves as a valuable tool for studying the serotonergic system, which is implicated in a variety of physiological and pathological processes, including mood, cognition, and psychiatric disorders. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FN₂ | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 80-88 °C | |

| Boiling Point (Predicted) | 346.0 ± 27.0 °C at 760 mmHg | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa (Predicted) | 16.60 ± 0.30 | [2] |

| logP (Predicted) | 2.50850 | [3] |

| CAS Number | 575-85-9 |

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical and biological properties of this compound.

Synthesis of this compound

A general and widely cited method for the synthesis of substituted tryptamines is the Speeter-Anthony tryptamine synthesis.[4][5]

Protocol:

-

Preparation of the Glyoxylamide Intermediate:

-

Dissolve 6-fluoroindole in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add oxalyl chloride dropwise to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Filter the resulting precipitate (6-fluoro-indol-3-yl-glyoxylyl chloride) and wash with cold diethyl ether.

-

Suspend the crude acid chloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

-

Bubble anhydrous dimethylamine gas through the suspension or add a solution of dimethylamine in a suitable solvent dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N,N-dimethyl-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide.

-

-

Reduction to this compound:

-

Carefully add the glyoxylamide intermediate in small portions to a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

Filter the resulting solids and wash thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

-

Determination of Physicochemical Parameters

The melting point is a critical indicator of purity.[2][6]

Protocol:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, heat the new sample to a temperature approximately 20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

A qualitative and semi-quantitative assessment of solubility can be performed to understand the compound's behavior in various solvents.[2][7][8]

Protocol:

-

Weigh a precise amount of this compound (e.g., 1 mg) into separate vials.

-

Add a measured volume (e.g., 100 µL) of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, dimethyl sulfoxide (DMSO), ethanol, methanol) to each vial.

-

Vortex the vials for 1-2 minutes at room temperature.

-

Visually inspect for dissolution. If the compound dissolves completely, it is soluble at that concentration (e.g., 10 mg/mL).

-

If the compound is not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and observation process until the compound dissolves or a practical volume limit is reached.

-

For poorly soluble compounds, gentle heating or sonication can be employed to facilitate dissolution, followed by cooling to room temperature to check for precipitation.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, this reflects the protonation state at different pH values.[9][10][11]

Protocol:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a co-solvent system (e.g., water:methanol) if solubility is low.

-

Place the solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Begin stirring the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. A common method for its estimation is through reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Protocol:

-

Prepare a standard curve: A series of reference compounds with known logP values are injected into an RP-HPLC system. The retention times (t_R) are recorded.

-

Calculate the capacity factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Generate the calibration curve: Plot log(k') versus the known logP values of the standards. A linear regression analysis will yield a calibration equation.

-

Analyze this compound: Dissolve this compound in the mobile phase and inject it into the same RP-HPLC system under identical conditions.

-

Determine the retention time and calculate k': Record the retention time for this compound and calculate its capacity factor (k').

-

Calculate logP: Using the calibration equation, calculate the logP of this compound from its log(k') value.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound.[15][16][17]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the this compound molecule.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.[1][18][19][20][21]

Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis: Acquire the mass spectrum. In EI-MS, the molecular ion peak (M⁺) will correspond to the molecular weight of this compound. The fragmentation pattern is characteristic of the molecule's structure. For tryptamines, a characteristic fragment is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion resulting from cleavage of the Cα-Cβ bond of the ethylamine side chain. In ESI-MS, the protonated molecule [M+H]⁺ is typically observed.

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and the major fragment ions to confirm the molecular weight and deduce structural information.

Biological Activity and Signaling Pathway

This compound is known to act as a serotonin receptor agonist, with activity at the 5-HT₂A receptor.[22] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][23][24][25][26]

5-HT₂A Receptor Signaling Pathway

The activation of the 5-HT₂A receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade.

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

To determine the affinity of this compound for the 5-HT₂A receptor, a competitive radioligand binding assay is commonly employed.[27][28][29][30][31]

Caption: Workflow for 5-HT₂A Receptor Binding Assay.

Experimental Workflow for Serotonin Transporter (SERT) Uptake Assay

To assess the effect of this compound on serotonin reuptake, an in vitro uptake assay using cells expressing the serotonin transporter (SERT) can be performed.[32][33][34][35][36]

References

- 1. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [agris.fao.org]

- 19. researchgate.net [researchgate.net]

- 20. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 21. researchgate.net [researchgate.net]

- 22. pennwest.edu [pennwest.edu]

- 23. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 24. msudenver.edu [msudenver.edu]

- 25. researchgate.net [researchgate.net]

- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. reactionbiology.com [reactionbiology.com]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 32. moleculardevices.com [moleculardevices.com]

- 33. jneurosci.org [jneurosci.org]

- 34. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bioivt.com [bioivt.com]

- 36. researchgate.net [researchgate.net]

The Synthesis and Purification of 6-Fluorotryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 6-Fluorotryptamine, a fluorinated derivative of the neurotransmitter analog tryptamine. Due to its unique pharmacological profile, this compound is a valuable tool in neuroscience research and a key intermediate in the development of novel therapeutics targeting the serotonergic system. This document details established synthetic routes, experimental protocols, and purification methodologies, presented in a clear and structured format to facilitate its application in a laboratory setting.

Introduction

This compound (6-FT) is a substituted tryptamine that exhibits significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] Its fluorine substitution at the 6-position of the indole ring can alter its electronic properties, metabolic stability, and receptor binding affinity compared to its non-fluorinated parent compound.[2] this compound acts as a serotonin receptor agonist and a monoamine releasing agent, making it a compound of interest for studying mood disorders, and other neurological conditions.[1] This guide focuses on the chemical synthesis and purification of this compound, providing the necessary technical details for its preparation in a research environment.

Synthetic Routes

The synthesis of this compound typically proceeds in two main stages: the formation of the 6-fluoroindole core, followed by the addition of the ethylamine side chain at the C3 position. The two most prominent methods for the synthesis of the 6-fluoroindole precursor are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[2]

Leimgruber-Batcho Indole Synthesis of 6-Fluoroindole

This method is often favored for its high yields and milder reaction conditions.[3] It begins with a substituted o-nitrotoluene and proceeds through an enamine intermediate, which then undergoes reductive cyclization.[2]

Fischer Indole Synthesis of 6-Fluoroindole

A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2]

Conversion of 6-Fluoroindole to this compound

Once 6-fluoroindole is obtained, the ethylamine side chain can be introduced through several methods. A common approach involves a Mannich-type reaction to introduce a dimethylaminomethyl group at the C3 position, which is then converted to a nitrile and subsequently reduced to the primary amine.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Fluoroindole

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.[2]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[2]

-

Alternatively, reduction can be achieved using iron powder in acetic acid.[2]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[2]

Protocol 2: Synthesis of this compound from 6-Fluoroindole

Step 1: Synthesis of 6-Fluoro-3-dimethylaminomethylindole (6-Fluoro-gramine)

-

To a cooled (0 °C) solution of dimethylamine (2.2 eq) in ethanol, add acetic acid (1.1 eq) followed by aqueous formaldehyde (1.1 eq).

-

Add 6-fluoroindole (1.0 eq) to the mixture and stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a sodium hydroxide solution.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 6-fluoro-gramine.

Step 2: Synthesis of 6-Fluoroindole-3-acetonitrile

-

To a solution of 6-fluoro-gramine (1.0 eq) in a suitable solvent (e.g., benzene or toluene), add a solution of sodium cyanide (1.2 eq) in water.

-

Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 6-fluoroindole-3-acetonitrile.

Step 3: Reduction to this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of 6-fluoroindole-3-acetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with the solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield crude this compound.

Purification

Purification of the final this compound product is crucial to remove any unreacted starting materials, reagents, and byproducts. The following methods are commonly employed.

Column Chromatography

Crude this compound can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane and methanol, often with a small percentage of ammonium hydroxide to prevent the amine from streaking on the silica gel.

Recrystallization

Recrystallization is an effective method for obtaining high-purity crystalline this compound.[4][5][6][7][8] The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature.[4] A common solvent system for tryptamines is hot toluene or a mixture of ethyl acetate and hexanes. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The pure crystals are then collected by filtration.[5][6][7][8]

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. These values are illustrative and may vary depending on the specific experimental conditions and scale of the reaction.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| Synthesis of 6-Fluoroindole | |||||

| Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene | DMF-DMA, Pd/C, H₂ | DMF, Ethyl Acetate | 6-8 | 70-85 |

| Fischer Indole | 4-Fluorophenylhydrazine | Acetaldehyde, H₂SO₄ | Ethanol | 2-4 | 60-75 |

| Synthesis of this compound | |||||

| Mannich Reaction | 6-Fluoroindole | Dimethylamine, Formaldehyde | Ethanol | 12-18 | 80-90 |

| Cyanation | 6-Fluoro-gramine | NaCN | Toluene/Water | 4-6 | 70-85 |

| Reduction | 6-Fluoroindole-3-acetonitrile | LiAlH₄ | Diethyl Ether | 2-4 | 65-80 |

Biological Context and Signaling Pathways

This compound's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as an agonist at 5-HT1A and 5-HT2A receptors and as a serotonin releasing agent.[1]

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o).[9][10] Activation of the 5-HT₁ₐ receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[9]

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is another GPCR, but it couples to the Gαq signaling pathway.[13] Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a range of cellular responses, including modulation of neuronal excitability.[14]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a multi-step process that requires careful execution and monitoring at each stage.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when handling the reagents and performing the reactions described. The provided protocols may require optimization based on specific laboratory conditions and available equipment.

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

6-Fluorotryptamine: A Technical Guide to its Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 6-fluorotryptamine (6-FT) on serotonin receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its binding affinities, functional activities, and potential signaling pathways.

Introduction

This compound is a tryptamine derivative that has garnered interest within the scientific community for its interactions with the serotonergic system.[1] As a fluorinated analog of tryptamine, it exhibits a distinct pharmacological profile, acting as both a serotonin receptor agonist and a monoamine releasing agent.[2] Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and guiding the development of novel serotonergic agents.

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of this compound with serotonin receptors and its subsequent functional effects have been quantified in several key studies. This section summarizes the available data in a structured format to facilitate comparison and analysis.

Serotonin Receptor Binding Affinities

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[3][4][5] The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 267[2] |

| 5-HT2A | 606[2] |

Table 1: Binding Affinities of this compound at Serotonin Receptors.

Functional Activity at Serotonin Receptors

Functional assays measure the biological response elicited by a compound upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum, and the maximum efficacy (Emax), which is the maximal response that can be produced by the drug.

| Receptor Subtype | EC50 (nM) | Emax (%) | Type of Activity |

| 5-HT1A | 54[2] | Not Reported | Agonist |

| 5-HT2A | 4.56[2] | 101[2] | Full Agonist |

| 5-HT2A | 81[2] | Not Reported | Agonist |

Table 2: Functional Activity of this compound at Serotonin Receptors.

Monoamine Release and Transporter Interaction

In addition to direct receptor agonism, this compound also acts as a monoamine releasing agent. This activity is quantified by the EC50 for the release of various neurotransmitters.

| Neurotransmitter | EC50 for Release (nM) |

| Serotonin (5-HT) | 4.4[2] |

| Dopamine (DA) | 106[2] |

| Norepinephrine (NE) | 1,575[2] |

Table 3: Monoamine Releasing Activity of this compound.

Monoamine Oxidase Inhibition

This compound also exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

| Enzyme | IC50 (nM) |

| MAO-A | 1,580[2] |

| MAO-B | 5,620[2] |

Table 4: Monoamine Oxidase Inhibitory Activity of this compound.

Signaling Pathways

The interaction of this compound with serotonin receptors initiates downstream signaling cascades that are dependent on the specific receptor subtype and the G-protein to which it couples.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-protein coupled receptor.[6] The canonical signaling pathway for this receptor involves the activation of phospholipase C (PLC), which then leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

It is important to note the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-mediated vs. β-arrestin-mediated pathways).[6] The related compound, 6-fluoro-DET, is hypothesized to be a partial agonist of the Gq signaling pathway at the 5-HT2A receptor, which may explain its lack of hallucinogenic effects.[7] Further research is needed to determine the biased agonism profile of this compound.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to Gi/o proteins.[8][9] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Experimental Protocols

The following sections provide an overview of the methodologies used to obtain the quantitative data presented in this guide.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound.[5]

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or tissue homogenates through a series of centrifugation steps.[10]

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[5]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

These assays are employed to determine the functional activity of this compound as an agonist.

4.2.1. Gq-Coupled Receptor Assays (e.g., for 5-HT2A)

-

Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol phosphates, downstream products of PLC activation.[11] Cells expressing the 5-HT2A receptor are pre-labeled with [3H]-myo-inositol. After exposure to varying concentrations of this compound, the accumulated [3H]-inositol phosphates are isolated and quantified.

-

Calcium (Ca2+) Mobilization Assay: This assay measures the increase in intracellular calcium concentration following receptor activation.[11] Cells are loaded with a calcium-sensitive fluorescent dye. Upon addition of this compound, the change in fluorescence, which is proportional to the intracellular calcium concentration, is measured.

4.2.2. Gi-Coupled Receptor Assays (e.g., for 5-HT1A)

-

cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity.[12] Cells expressing the 5-HT1A receptor are stimulated with an agent that increases cAMP production (e.g., forskolin). The ability of varying concentrations of this compound to inhibit this stimulated cAMP production is then quantified, typically using techniques like ELISA or radioimmunoassay.

Monoamine Release Assay

This assay is used to measure the ability of this compound to induce the release of monoamines from nerve terminals.

Protocol Outline:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., rat brain).[2]

-

Radiolabel Loading: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]-5-HT) to allow for its uptake into the vesicles.

-

Release Stimulation: The loaded synaptosomes are then exposed to varying concentrations of this compound.

-

Quantification: The amount of radiolabel released into the supernatant is measured by scintillation counting.

-

Data Analysis: The data are used to generate a concentration-response curve and determine the EC50 for release.

Conclusion

This compound demonstrates a complex pharmacological profile, characterized by its activity as a full agonist at 5-HT2A receptors and an agonist at 5-HT1A receptors. Furthermore, it is a potent serotonin releasing agent and a weaker inhibitor of monoamine oxidase. The data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for further research into the therapeutic applications and potential of this compound and related compounds. Future studies should focus on elucidating its biased agonism profile at the 5-HT2A receptor and expanding the investigation of its activity at a wider range of serotonin receptor subtypes to fully characterize its mechanism of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Investigation of 6-Fluorotryptamine: A Technical Overview

Foreword: This document provides a detailed technical guide on the discovery, historical background, and initial pharmacological characterization of 6-Fluorotryptamine (6-FT), a fluorinated derivative of the neurotransmitter analogue tryptamine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the early scientific exploration of this compound.

Historical Context and Discovery

The exploration of fluorinated tryptamines emerged from a broader scientific interest in understanding the structure-activity relationships of psychoactive compounds. In the mid-20th century, researchers were actively investigating how modifications to the chemical structure of tryptamines, such as N,N-dimethyltryptamine (DMT), would alter their pharmacological effects. A key figure in this field was Dr. Stephen Szara, who, after pioneering the study of DMT's psychoactive properties in the 1950s, turned his attention to the role of metabolism in the activity of these compounds.

A prevailing hypothesis at the time was that the 6-hydroxylation of the indole ring was a crucial metabolic step for the hallucinogenic activity of tryptamines. To investigate this, Szara and his colleague Asher Kalir synthesized a series of tryptamine derivatives with substitutions at the 6-position of the indole nucleus, including 6-fluorinated analogues. This research led to the first documented synthesis and pharmacological evaluation of this compound, as detailed in their seminal 1963 publication in the Journal of Medicinal Chemistry.[1][2][3] The rationale was that the fluorine atom would block the proposed metabolic hydroxylation at the 6-position, allowing for a clearer understanding of its role in the compound's psychoactivity. Interestingly, the related compound, 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET), was found to produce physiological effects but lacked the hallucinogenic properties of its non-fluorinated counterpart, leading to its use as an active placebo in later clinical studies.[4]

Synthesis of this compound

The initial synthesis of this compound, as described by Kalir and Szara, likely followed a multi-step pathway common for tryptamine synthesis at the time. The key steps would have involved the preparation of a 6-fluoroindole-3-acetonitrile intermediate, followed by a reduction to the final tryptamine.

Key Synthetic Intermediates

-

6-Fluoroindole: This starting material is a critical precursor. Its synthesis can be achieved through methods such as the Leimgruber-Batcho or Fischer indole synthesis.

-

6-Fluoroindole-3-acetonitrile: This intermediate is formed from 6-fluoroindole and is the direct precursor to this compound.[5][6][7]

Final Synthesis Step: Reduction

The conversion of 6-fluoroindole-3-acetonitrile to this compound is achieved through the reduction of the nitrile group to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation.[8][9][10][11][12]

Early Pharmacological Characterization

Initial pharmacological studies of this compound focused on its interaction with the serotonin system and its effect on monoamine oxidase enzymes, reflecting the primary targets of interest for tryptamine derivatives at the time.

Receptor Binding Affinity

This compound was evaluated for its affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which were known to be involved in the actions of psychoactive tryptamines.

Serotonin Releasing Activity

Subsequent investigations revealed that this compound acts as a potent and selective serotonin releasing agent (SRA). This mechanism is distinct from direct receptor agonism and involves the reversal of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.

Monoamine Oxidase Inhibition

The potential for this compound to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, was also a key area of early investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early and subsequent pharmacological studies of this compound.

| Parameter | Receptor/Transporter | Value (nM) |

| Ki (Binding Affinity) | 5-HT1A Receptor | 267 |

| 5-HT2A Receptor | 606 | |

| EC50 (Potency) | 5-HT1A Receptor Agonism | 54 |

| 5-HT2A Receptor Agonism | 81 | |

| Serotonin Release | 4.4 | |

| Dopamine Release | 106 | |

| Norepinephrine Release | 1,575 | |

| IC50 (Inhibition) | MAO-A | 1,580 |

| MAO-B | 5,620 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted in the early characterization of this compound.

Synthesis of this compound (Representative Protocol)

This protocol is based on the likely synthetic route involving the reduction of 6-fluoroindole-3-acetonitrile.

-

Reaction Setup: A suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C.

-

Addition of Precursor: A solution of 6-fluoroindole-3-acetonitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension with continuous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is cooled back to 0°C, and the excess LiAlH4 is cautiously quenched by the sequential addition of water, 10% aqueous sodium hydroxide solution, and then water again.

-

Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate or dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

This protocol outlines a standard method for determining the binding affinity of a compound to serotonin receptors.[13][14][15][16][17]

-

Membrane Preparation: Membranes from cells stably expressing human 5-HT1A or 5-HT2A receptors are prepared by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes, which are then resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is performed in a 96-well plate format. To each well, assay buffer, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A) at a concentration near its Kd value, and varying concentrations of this compound are added.

-

Incubation: The reaction is initiated by the addition of the receptor membrane preparation and incubated at room temperature for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Serotonin Release Assay using Rat Brain Synaptosomes

This protocol describes a method to measure the ability of a compound to induce serotonin release from nerve terminals.[18][19][20]

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum or whole brain minus cerebellum) is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in a suitable assay buffer.

-

Loading with Radiolabeled Serotonin: The synaptosomes are incubated with [3H]serotonin to allow for its uptake into the synaptic vesicles.

-

Release Assay: The [3H]serotonin-loaded synaptosomes are then incubated with varying concentrations of this compound.

-

Separation: The release of [3H]serotonin into the supernatant is terminated by rapid filtration or centrifugation to separate the synaptosomes from the extracellular medium.

-

Quantification: The amount of [3H]serotonin in the supernatant is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the EC50 value for serotonin release.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.[21][22][23][24][25]

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Assay Setup: The assay is typically performed in a 96-well plate. To each well, a buffer solution, the respective MAO enzyme, and varying concentrations of this compound are added.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific substrate. For MAO-A, kynuramine is often used, and for MAO-B, benzylamine is a common substrate.

-

Detection: The formation of the product is monitored over time. For the kynuramine assay, the fluorescent product 4-hydroxyquinoline is measured. For the benzylamine assay, the formation of benzaldehyde can be monitored spectrophotometrically.

-

Data Analysis: The rate of product formation is calculated, and the data are analyzed to determine the IC50 value for the inhibition of each MAO isoform.

Visualizations

Logical Workflow of this compound Discovery and Initial Evaluation

Caption: Discovery and Evaluation Workflow of this compound

Postulated Serotonergic Signaling Pathways of this compound

Caption: Postulated Serotonergic Signaling of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]

- 5. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. 2341-25-5|6-Fluoroindole-3-acetonitrile|BLD Pharm [bldpharm.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Ligand binding characteristics of the human serotonin1A receptor heterologously expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of serotonin uptake in rat brain synaptosomes by plasma from patients with premenstrual syndrome [pubmed.ncbi.nlm.nih.gov]

- 19. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 22. benchchem.com [benchchem.com]

- 23. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Fluorotryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptamine (6-FT) is a fluorinated derivative of the neurotransmitter serotonin and the naturally occurring tryptamine. The introduction of a fluorine atom into the indole ring at the 6-position significantly alters the molecule's electronic properties, which can in turn influence its pharmacological activity, metabolic stability, and receptor binding affinity. A thorough understanding of the spectroscopic characteristics of 6-FT is fundamental for its unambiguous identification, purity assessment, and for detailed structural elucidation in various research and development settings.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes predicted data, detailed experimental protocols, and visual representations of the analytical workflow and the interplay of these techniques.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on computational predictions from publicly available spectroscopic databases and software. These predictions serve as a valuable reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the aromaticity of the indole ring.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum reveals the chemical shift of each carbon atom in the molecule. The carbon directly bonded to the fluorine atom (C-6) is expected to show a characteristic large C-F coupling constant.

Table 1: Predicted NMR Data for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~10.9 (s, 1H) | - |

| H2 | ~7.2 (s, 1H) | C2: ~124.5 |

| H4 | ~7.5 (dd, J ≈ 8.7, 5.4 Hz, 1H) | C3: ~112.9 |

| H5 | ~6.8 (dd, J ≈ 9.6, 2.3 Hz, 1H) | C3a: ~127.8 |

| H7 | ~7.1 (dd, J ≈ 8.7, 2.3 Hz, 1H) | C4: ~118.7 |

| Hα | ~2.9 (t, J ≈ 7.5 Hz, 2H) | C5: ~108.2 (d, J ≈ 24 Hz) |

| Hβ | ~2.8 (t, J ≈ 7.5 Hz, 2H) | C6: ~157.8 (d, J ≈ 235 Hz) |

| NH₂ | ~1.5 (br s, 2H) | C7: ~110.9 (d, J ≈ 20 Hz) |

| - | - | C7a: ~136.4 |

| - | - | Cα: ~41.5 |

| - | - | Cβ: ~28.1 |

Note: Predicted values can vary depending on the software and parameters used. Experimental verification is crucial.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | ~3400 | Medium |

| N-H Stretch (amine) | ~3300-3100 | Medium, Broad |

| C-H Stretch (aromatic) | ~3100-3000 | Medium |

| C-H Stretch (aliphatic) | ~2950-2850 | Medium |

| C=C Stretch (aromatic) | ~1600-1450 | Medium-Strong |

| N-H Bend (amine) | ~1620 | Medium |

| C-F Stretch | ~1250-1150 | Strong |

| C-N Stretch | ~1350-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 179.1030 | Protonated molecular ion |

| [M]⁺ | 178.0954 | Molecular ion |

| Fragment | 162.0771 | Loss of NH₃ |

| Fragment | 133.0502 | Cleavage of the ethylamine side chain (β-cleavage) |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (N-H).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as needed for the specific instrument and ionization technique.

-

-

Instrument Setup (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) for the analyte.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan spectrum to determine the accurate mass of the molecular ion.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions, which can help confirm the structure.

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

6-Fluorotryptamine: A Technical Guide to its Function as a Selective Serotonin Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorotryptamine (6-FT) is a tryptamine derivative that has demonstrated significant potency and selectivity as a serotonin releasing agent (SRA). This document provides a comprehensive technical overview of 6-FT, consolidating available data on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel serotonergic agents.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. Consequently, the serotonergic system is a primary target for therapeutic interventions for various neuropsychiatric disorders. Serotonin releasing agents (SRAs) are a class of compounds that increase extracellular serotonin levels by promoting its efflux from presynaptic neurons, primarily through the reversal of the serotonin transporter (SERT). Selective SRAs (SSRAs), which exhibit minimal activity at dopamine (DAT) and norepinephrine (NET) transporters, are of particular interest due to their potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective agents.

This compound has emerged as a potent and selective SRA in preclinical studies. Its unique pharmacological profile suggests potential applications in research and as a lead compound for the development of novel therapeutics. This guide will detail the quantitative pharmacology of 6-FT, outline the experimental protocols for its evaluation, and illustrate its proposed mechanism of action through signaling pathway diagrams.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity at monoamine transporters and serotonin receptors.

Table 1: Monoamine Release Potency of this compound [1]

| Monoamine Transporter | EC₅₀ (nM) | Selectivity Ratio (vs. SERT) |

| Serotonin (SERT) | 4.4 | 1 |

| Dopamine (DAT) | 106 | 24.1 |

| Norepinephrine (NET) | 1575 | 358.0 |

EC₅₀ (Half-maximal effective concentration) values were determined using in vitro monoamine release assays in rat brain synaptosomes.

Table 2: Serotonin Receptor Binding Affinity and Functional Activity of this compound [1]

| Receptor Subtype | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |

| 5-HT₁ₐ | 267 | 54 | - |

| 5-HT₂ₐ | 606 | 4.56 - 81 | 101 |

Kᵢ (inhibitor constant) values represent the binding affinity. EC₅₀ values indicate the potency for receptor activation, and Eₘₐₓ (maximal efficacy) is expressed relative to the endogenous ligand.

Table 3: Monoamine Oxidase (MAO) Inhibition by this compound [1]

| Enzyme | IC₅₀ (nM) |

| MAO-A | 1580 |

| MAO-B | 5620 |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of 6-FT required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacological profile of this compound. These are synthesized from established methodologies in the field.

In Vitro Monoamine Release Assay (using Rat Brain Synaptosomes)

This assay measures the ability of 6-FT to induce the release of serotonin, dopamine, and norepinephrine from presynaptic nerve terminals.

3.1.1. Preparation of Synaptosomes:

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

3.1.2. Monoamine Release Procedure:

-

Pre-load the synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) by incubating at 37°C for 30 minutes.

-

Wash the synaptosomes with fresh buffer to remove excess radiolabel.

-

Aliquot the pre-loaded synaptosomes into superfusion chambers.

-

Continuously perfuse the synaptosomes with buffer at a constant flow rate.

-

Collect baseline fractions of the perfusate.

-

Introduce this compound at various concentrations into the perfusion buffer and collect fractions.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

Quantify the radioactivity in each fraction using liquid scintillation counting.

-

Calculate the percentage of total radioactivity released in each fraction and plot the concentration-response curve to determine the EC₅₀ value.

Radioligand Binding Assay for 5-HT Receptor Affinity (Kᵢ Determination)

This assay determines the binding affinity of 6-FT for specific serotonin receptor subtypes.

3.2.1. Membrane Preparation:

-

Use commercially available cell lines expressing the human 5-HT₁ₐ or 5-HT₂ₐ receptor, or prepare membranes from rodent brain tissue known to be rich in these receptors.

-

Homogenize the cells or tissue in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

3.2.2. Competition Binding Procedure:

-

In a multi-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]ketanserin for 5-HT₂ₐ).

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of 6-FT that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound as a serotonin releasing agent is believed to involve its interaction with the serotonin transporter (SERT). Additionally, its agonist activity at 5-HT₂ₐ receptors suggests a more complex pharmacological profile.

References

An In-Depth Technical Guide on the Monoamine Oxidase Inhibition by 6-Fluorotryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of 6-Fluorotryptamine (6-FT) on monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. While this compound is recognized for its activity as a serotonin receptor agonist and monoamine releasing agent, its interaction with MAO, a key enzyme in the metabolic degradation of monoamine neurotransmitters, is a critical aspect of its pharmacological profile. This document summarizes the available quantitative data on the inhibition of MAO-A and MAO-B by this compound, details the experimental protocols for assessing MAO inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of MAO enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative disorders.[1]